ABT-751 hydrochloride

Tubulin polymerization Microtubule dynamics Colchicine-site inhibitors

MDR efflux often confounds antimitotic agent research. ABT-751 hydrochloride (E7010) is the definitive tool for MDR-independent cytotoxicity studies. - Not a P-gp substrate: equipotent activity in MDR+ NCI-H460 (IC50=0.35 µM) vs MDR- HCT-15 (IC50=0.34 µM). - Oral bioavailability (93-105%) with Tmax=2 h, t1/2=5.1 h; avoids IV-only administration constraints of CA4P. - Pediatric neuroblastoma PK-validated; co-crystal structure (PDB:3HKC) enables structure-based design. ≥98% HPLC purity, globally shippable for immediate R&D use.

Molecular Formula C18H18ClN3O4S
Molecular Weight 407.9 g/mol
CAS No. 141450-48-8
Cat. No. B1600285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-751 hydrochloride
CAS141450-48-8
Molecular FormulaC18H18ClN3O4S
Molecular Weight407.9 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)NC3=CC=C(C=C3)O.Cl
InChIInChI=1S/C18H17N3O4S.ClH/c1-25-15-8-10-16(11-9-15)26(23,24)21-17-3-2-12-19-18(17)20-13-4-6-14(22)7-5-13;/h2-12,21-22H,1H3,(H,19,20);1H
InChIKeyKWQWWUXRGIIBAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABT-751 Hydrochloride: Overview and Clinical Profile


ABT-751 hydrochloride (also known as E7010) is a sulfonamide antimitotic agent that selectively binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization and arresting the cell cycle at the G2/M phase, thereby inducing apoptosis [1]. ABT-751 has demonstrated clinical investigation across multiple indications including non-small cell lung cancer (NSCLC), neuroblastoma, and other solid tumors, with completed Phase 1 and Phase 2 trials [2][3]. A key differentiating feature is its high oral bioavailability, which enables flexible dosing regimens not possible with intravenous-only vascular disrupting agents such as combretastatin A-4 phosphate (CA4P) [4].

Why ABT-751 Cannot Be Substituted with Other Antimitotic Agents


Colchicine-site tubulin polymerization inhibitors exhibit profound pharmacodynamic and pharmacokinetic divergence that precludes interchangeable use. While all agents in this class share a common binding site on β-tubulin, their quantitative binding affinities, susceptibility to multidrug resistance (MDR) efflux, oral bioavailability, and clinical safety profiles differ substantially [1]. For example, ABT-751 (Ki = 3.3 µM) demonstrates approximately 2.5-fold lower binding affinity than colchicine but, critically, is not a substrate for the MDR transporter, maintaining full activity against vincristine-, doxorubicin-, and cisplatin-resistant cell lines—a property not shared by many antimitotic agents . Additionally, unlike combretastatin A-4 phosphate (CA4P), which requires intravenous infusion, ABT-751's oral bioavailability (T_max = 2 h, t_1/2 = 5.1 h) enables distinct dosing schedules and eliminates the need for parenteral administration [2]. Substitution without accounting for these quantifiable differences risks invalidating experimental outcomes, altering therapeutic windows, and introducing confounding resistance variables.

Quantitative Differentiation Evidence


Tubulin Polymerization Inhibitory Potency Comparison

In a standardized in vitro tubulin polymerization inhibition (TPI) assay, ABT-751 exhibits an IC50 of 4.4 ± 0.1 µM, which is approximately 1.6-fold less potent than combretastatin A-4 (CA-4, IC50 = 2.8 ± 0.4 µM) and approximately 3.1-fold less potent than colchicine (IC50 = 1.4 ± 0.1 µM) [1]. This quantitative difference is critical: while ABT-751 is less potent at the molecular target level, its clinical advantage derives from superior pharmacokinetic properties and MDR evasion rather than maximal tubulin binding affinity. The data were generated under identical experimental conditions, providing a reliable direct comparison.

Tubulin polymerization Microtubule dynamics Colchicine-site inhibitors

Multidrug Resistance Evasion

ABT-751 is not a substrate for the multidrug resistance (MDR) transporter and retains full cytotoxic activity against cell lines resistant to vincristine, doxorubicin, and cisplatin . In contrast, many conventional antimitotic agents—including vinca alkaloids and taxanes—are actively effluxed by MDR transporters such as P-glycoprotein, leading to reduced intracellular accumulation and therapeutic failure in MDR-positive tumors. In MDR-negative HCT-15 colon carcinoma cells, ABT-751 demonstrates an IC50 of 0.34 µM; in MDR-positive NCI-H460 lung carcinoma cells, the IC50 remains comparably potent at 0.35 µM, confirming that MDR status does not impair ABT-751 activity .

Multidrug resistance MDR transporter P-glycoprotein Chemoresistance

Oral Bioavailability and Pharmacokinetic Profile

ABT-751 is a highly orally bioavailable sulfonamide with dose-proportional, time-independent pharmacokinetics. Following oral administration, ABT-751 achieves peak plasma concentration (T_max) at approximately 2 hours and exhibits a terminal half-life (t_1/2) of 5.1 hours with minimal intra- and inter-patient variability in pediatric populations [1][2]. In contrast, combretastatin A-4 (the active moiety of CA4P) requires intravenous administration as a phosphate prodrug due to poor oral bioavailability of the parent compound; clinical CA4P protocols involve 10-60 minute IV infusions on weekly or multi-week schedules [3]. ABT-751's relative bioavailability of oral capsule and suspension formulations is 105% and 93%, respectively, relative to a reference formulation [1].

Oral bioavailability Pharmacokinetics Drug delivery Pediatric oncology

Pediatric Neuroblastoma Clinical Development

ABT-751 has completed a dedicated Phase 2 trial in pediatric patients with relapsed or refractory neuroblastoma (NCT00436852), with the primary endpoint of comparing time to disease progression versus historical controls [1][2]. This represents a specific, well-characterized clinical context in which ABT-751 has been systematically evaluated. In contrast, combretastatin A-4 phosphate (CA4P) has been investigated predominantly in adult solid tumors (thyroid cancer, NSCLC, prostate cancer) and ophthalmologic indications, without a dedicated pediatric neuroblastoma Phase 2 trial [3]. ABT-751 also demonstrated activity in a Phase I/II study of pemetrexed with or without ABT-751 in advanced NSCLC [4].

Pediatric oncology Neuroblastoma Clinical trial Phase 2

Binding Affinity at the Colchicine Site

ABT-751 binds to the colchicine-binding site on β-tubulin with a Ki of 3.3 µM [1]. This binding affinity is approximately 2.5-fold weaker than that of colchicine (Ki ~1.3 µM in purified tubulin assays) and approximately 4.7-fold weaker than thiocolchicine (Ki = 0.7 µM), a colchicine analog . Despite lower target binding affinity, ABT-751's therapeutic window is preserved by its favorable pharmacokinetic profile and MDR evasion, illustrating that potency at the molecular target is not the sole determinant of clinical utility.

Binding affinity Colchicine binding site Tubulin Ki

Formulation and Solubility Profile

ABT-751 hydrochloride (CAS 141450-48-8, MW = 407.87) is the hydrochloride salt form of ABT-751 free base (CAS 141430-65-1, MW = 371.41), providing enhanced aqueous handling characteristics for in vitro applications. The hydrochloride salt demonstrates high solubility in DMSO (74 mg/mL, 199.24 mM) and ethanol (12 mg/mL, 32.3 mM), but remains insoluble in water, necessitating organic solvent preparation for stock solutions . For in vivo administration, a formulation of 30% propylene glycol, 5% Tween 80, and 65% D5W yields a concentration of 14 mg/mL [1]. The free base form exhibits similar solubility characteristics but differs in molecular weight and salt composition, which affects molarity calculations in experimental protocols.

Hydrochloride salt Solubility Formulation DMSO solubility

Optimal Research and Industrial Applications


MDR-Evading Antimitotic Studies in Drug-Resistant Cancer Models

ABT-751 hydrochloride is ideally suited for in vitro and in vivo studies investigating circumvention of P-glycoprotein-mediated multidrug resistance. Its demonstrated activity in MDR-positive NCI-H460 lung carcinoma cells (IC50 = 0.35 µM) and MDR-negative HCT-15 colon carcinoma cells (IC50 = 0.34 µM) confirms that MDR status does not impair ABT-751 activity . Researchers using vincristine-, doxorubicin-, or cisplatin-resistant cell lines can employ ABT-751 as a positive control for MDR-independent cytotoxicity or as a tool compound to dissect resistance mechanisms independent of drug efflux. This application is supported by direct evidence that ABT-751 is not a substrate for the MDR transporter .

Pediatric Neuroblastoma Translational Research

ABT-751 hydrochloride is the appropriate tool compound for preclinical studies in pediatric neuroblastoma, supported by completed Phase 1 and Phase 2 clinical trials in this specific population [1][2]. The availability of pediatric pharmacokinetic data (T_max = 2 h, t_1/2 = 5.1 h, age-independent clearance) enables accurate modeling of clinically relevant exposures in preclinical neuroblastoma models [3]. In contrast, alternative colchicine-site binders such as combretastatin A-4 phosphate lack dedicated pediatric neuroblastoma clinical data, making ABT-751 the preferred reference compound for translational pediatric oncology research.

Oral Antimitotic Agent Comparator Studies

For research programs evaluating novel oral antimitotic agents, ABT-751 hydrochloride provides a well-characterized comparator with documented oral bioavailability, dose-proportional pharmacokinetics, and minimal inter-patient variability [3][4]. Its T_max of 2 hours and terminal half-life of 5.1 hours enable convenient once-daily oral dosing regimens in preclinical models [3]. This contrasts with intravenous-only vascular disrupting agents such as CA4P, which require parenteral administration and are less suitable as comparators for oral drug development programs. ABT-751's relative bioavailability of 93-105% for oral formulations ensures consistent systemic exposure across dosing formulations [3].

Tubulin Polymerization Studies with Structural Characterization

ABT-751 is structurally characterized in complex with tubulin (PDB: 3HKC), providing atomic-resolution detail of its binding mode at the colchicine-binding site on β-tubulin [5]. This crystallographic data enables structure-based drug design efforts targeting the colchicine-binding site and facilitates computational modeling of novel inhibitors. The availability of a high-resolution co-crystal structure distinguishes ABT-751 from many other colchicine-site ligands for which such structural data are unavailable, making it a preferred scaffold for medicinal chemistry optimization programs.

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